1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
Description
This compound, also known as 4-(2-(piperidin-1-yl)ethoxy)phenylboronic acid pinacol ester, features a piperidine moiety linked via a two-carbon ethyloxy chain to a phenyl ring bearing a tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronic ester) group at the meta position. Its molecular formula is C21H30BNO3 (MW: 373.28 g/mol) . The boronic ester group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry . The ethyloxy-piperidine linker contributes to solubility and steric flexibility, making it valuable in medicinal chemistry and materials science.
Properties
IUPAC Name |
1-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-8-10-17(15-16)22-14-13-21-11-6-5-7-12-21/h8-10,15H,5-7,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVABZLNIXJVLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is currently unknown. This compound is a derivative of tetramethyl-1,3,2-dioxaborolane, which is commonly used in the synthesis of various biologically active compounds
Biological Activity
1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C12H17BO3
- Molecular Weight : 220.08 g/mol
- CAS Number : 214360-76-6
| Property | Value |
|---|---|
| Appearance | Solid (white to gray) |
| Melting Point | 99 °C |
| Solubility | Insoluble in water; soluble in methanol |
| Purity | >98% (GC) |
Biological Activity
The biological activity of this compound can be attributed to its interaction with various cellular pathways. Initial studies suggest that it may exhibit anti-cancer properties by inhibiting tumor cell growth while sparing non-tumorigenic cells.
- Inhibition of Cell Proliferation : Research indicates that the compound can selectively inhibit the proliferation of cancer cells at concentrations as low as 10 µM, without affecting healthy cells .
- Impact on Cell Motility : It has been observed to reduce cancer cell motility, which is crucial for metastasis .
- Phosphoprotein Modulation : Studies have shown alterations in the levels and localization of key signaling phosphoproteins, suggesting a mechanism that involves modulation of cellular signaling pathways .
Case Study 1: Anti-Cancer Activity
In a recent investigation, derivatives of this compound were assessed for their growth inhibition properties against both healthy and tumorigenic murine liver cell lines. The results indicated a significant reduction in tumor cell viability with no adverse effects on healthy cells .
Case Study 2: Mechanistic Insights
Further studies focused on understanding the molecular mechanisms behind the observed biological activity. The compound was found to affect critical signaling pathways involved in cell cycle regulation and apoptosis. This highlights its potential as a therapeutic agent in cancer treatment .
Comparison with Similar Compounds
Comparison with Structural Analogs
Variation in Linker Length and Substituents
1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
- Molecular Formula: C17H26BNO2 (MW: 287.20 g/mol) .
- Key Differences : The absence of the ethyloxy linker reduces molecular flexibility and increases steric hindrance near the boronic ester. This may hinder reactivity in cross-coupling reactions compared to the target compound.
1-{1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}piperidine
- Structure : Ethyl linker between the phenyl ring and piperidine.
- Molecular Formula: C19H28BNO2 (MW: 305.25 g/mol) .
1-{3-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl}pyrrolidine
- Structure : Propyloxy linker with a pyrrolidine group.
- Molecular Formula: C16H24BNO3 (MW: 289.18 g/mol) .
- Key Differences : The longer propyl linker increases hydrophobicity, while pyrrolidine’s five-membered ring introduces different steric and electronic effects compared to piperidine.
Variation in Heterocyclic Moieties
2-{2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}pyridine
- Structure : Pyridine replaces piperidine.
- Molecular Formula: C19H23BNO3 (MW: 324.21 g/mol) .
E/Z-1-(2-{4-[1-(4-Chloro-phenyl)-2-phenyl-propenyl]-phenoxy}-ethyl)-piperidine
Substituent Effects on the Phenyl Ring
1-BOC-2-(2-(3-trifluoromethylphenoxy)ethyl)piperidine
- Structure : Trifluoromethyl substituent on the phenyl ring.
- Molecular Formula: C19H26F3NO3 (MW: 373.41 g/mol) .
- Key Differences : The electron-withdrawing trifluoromethyl group increases metabolic stability and lipophilicity, making it advantageous in drug design but may reduce boronic ester reactivity.
4-(2-(Piperidin-1-yl)ethoxy)phenylboronic Acid Pinacol Ester (Target Compound)
- Substituents : Unsubstituted phenyl ring with meta-boronic ester.
- Advantages : Balanced electronic properties for cross-coupling reactions and unhindered access to the boron center.
Q & A
Q. What are the primary synthetic routes for preparing 1-{2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine?
The compound is typically synthesized via a multi-step procedure involving:
- Suzuki-Miyaura cross-coupling : The tetramethyl dioxaborolane group (pinacol boronic ester) is introduced via palladium-catalyzed coupling of an aryl halide precursor with bis(pinacolato)diboron .
- Etherification : A phenoxy-ethyl linker is formed by reacting 3-bromophenol with 2-chloroethylpiperidine under basic conditions (e.g., K₂CO₃ in DMF).
- Purification : Column chromatography (silica gel, ethyl acetate/heptane gradient) or recrystallization is used to isolate the final product. Confirmation of purity (>95%) requires HPLC or LC-MS analysis .
Q. How can researchers verify the structural integrity of this compound?
Key characterization methods include:
- ¹H/¹³C NMR : Peaks for the piperidine ring (δ ~1.5–2.8 ppm), phenoxy group (δ ~6.5–7.5 ppm), and tetramethyl dioxaborolane (singlet at δ ~1.3 ppm for methyl groups) .
- X-ray crystallography : For unambiguous confirmation, single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, particularly the boron-oxygen coordination .
- High-resolution mass spectrometry (HRMS) : To confirm the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How does the tetramethyl dioxaborolane group influence reactivity in cross-coupling reactions?
The pinacol boronic ester acts as a stable boron source for Suzuki-Miyaura reactions. Key considerations:
- Stability : The dioxaborolane ring protects the boron atom from hydrolysis, enabling reactions in aqueous/organic biphasic systems .
- Catalyst optimization : Pd(PPh₃)₄ or PdCl₂(dppf) at 0.1–1 mol% loading efficiently couples with aryl/heteroaryl halides. Elevated temperatures (80–100°C) or microwave irradiation accelerate reactivity .
- Side reactions : Competitive protodeboronation may occur under strongly acidic conditions; thus, pH-neutral or mildly basic conditions (e.g., Na₂CO₃) are preferred .
Q. What computational methods predict the compound’s behavior in catalytic systems?
- Density Functional Theory (DFT) : Models the boron-oxygen bond dissociation energy (BDE) to assess stability during catalysis .
- Molecular docking : Screens potential interactions with enzymes or receptors if the compound is used in medicinal chemistry (e.g., piperidine’s role in targeting CNS proteins) .
- Reaction pathway simulation : Software like Gaussian or ORCA predicts transition states in cross-coupling reactions, optimizing ligand-metal coordination .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 150°C, as shown by TGA-DSC analysis. Store at –20°C under inert gas (N₂/Ar) to prevent oxidation .
- Light sensitivity : UV-Vis spectroscopy reveals degradation under prolonged UV exposure; amber vials are recommended .
- Hydrolytic stability : The dioxaborolane group hydrolyzes slowly in aqueous buffers (pH 7.4, t₁/₂ ~72 hours), necessitating anhydrous handling for long-term storage .
Methodological Challenges & Solutions
Q. How to resolve contradictions in spectroscopic data during characterization?
- Case example : Discrepancies in ¹H NMR integration ratios may arise from residual solvents or diastereomeric impurities. Use deuterated solvents (e.g., DMSO-d₆) and conduct NOESY experiments to confirm stereochemistry .
- XRD vs. NMR conflicts : If crystallographic data suggests a planar boron center but NMR shows asymmetry, consider dynamic effects (e.g., ring puckering in solution) .
Q. What strategies mitigate low yields in the final synthetic step?
- Optimize stoichiometry : A 1.2:1 molar ratio of piperidine derivative to boronic ester precursor minimizes side products .
- Additive screening : Catalytic tetrabutylammonium bromide (TBAB) improves phase transfer in biphasic reactions .
- Flow chemistry : Continuous flow systems enhance mixing and heat transfer, reducing reaction time from hours to minutes .
Tables for Key Data
Q. Table 1. Spectroscopic Signatures
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Piperidine (CH₂) | 1.5–2.8 (m) | 24.5, 46.2 |
| Phenoxy (Ar-O-) | 6.5–7.5 (m) | 115.8, 160.3 |
| Tetramethyl dioxaborolane | 1.3 (s, 12H) | 24.9 (CH₃), 83.5 (B-O) |
Q. Table 2. Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, 80°C, 12h | 78 | 98 |
| PdCl₂(dppf), 100°C, 6h | 85 | 97 |
| Microwave, 150°C, 30m | 92 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
